6-Fluoro-1,2-benzisoxazole-3-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-fluoro-1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-2-6-7(4-9(12)13)11-14-8(6)3-5/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJYNWCSOKGDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 1,2 Benzisoxazole 3 Acetic Acid and Its Analogues
Established Synthetic Routes to the 1,2-Benzisoxazole (B1199462) Nucleus
The formation of the 1,2-benzisoxazole ring system is a cornerstone of synthesizing the target compound. Several classical methods have been refined over the years, each offering distinct advantages depending on the available starting materials and desired substitution patterns.
Base-Catalyzed Cyclization of o-Hydroxy Ketoximes
One of the most common and well-established methods for constructing the 1,2-benzisoxazole core is the base-catalyzed intramolecular cyclization of o-hydroxy ketoximes. This reaction proceeds via an intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon atom of the oxime, leading to the formation of the five-membered heterocyclic ring.
A notable example is the synthesis of 6-fluoro-1,2-benzisoxazole derivatives starting from a corresponding o-fluoro oxime. The process typically begins with a Friedel-Crafts reaction to introduce an acyl group onto a fluorinated aromatic precursor, followed by oximation with hydroxylamine (B1172632) hydrochloride to form the key ketoxime intermediate. Subsequent treatment with a base, such as sodium hydroxide in water, at elevated temperatures induces cyclization to yield the 6-fluoro-1,2-benzisoxazole core. This base-promoted ring closure is an efficient method for producing biologically valuable 6-fluoro-1,2-benzisoxazoles acgpubs.org.
| Starting Material | Reagents | Product | Key Transformation |
| Fluorinated aromatic acid chloride | 1. AlCl3, Friedel-Crafts acylation 2. NH2OH·HCl, oximation 3. NaOH/H2O, heat | 6-Fluoro-1,2-benzisoxazole derivative | Base-catalyzed intramolecular cyclization of an o-fluoro ketoxime |
Cycloaddition Reactions in Benzisoxazole Formation
[3+2] Cycloaddition reactions offer a powerful and versatile approach to the synthesis of the 1,2-benzisoxazole nucleus. This method involves the reaction of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, such as an aryne. A significant advantage of this approach is the simultaneous formation of two bonds, which can lead to a more convergent and efficient synthesis.
In a common protocol, both the nitrile oxide and the aryne are generated in situ. For instance, chlorooximes can serve as precursors to nitrile oxides upon treatment with a base, while arynes can be generated from suitable precursors like o-(trimethylsilyl)aryl triflates under the influence of a fluoride source. This strategy provides a direct route to functionalized benzisoxazoles under mild reaction conditions thieme-connect.de. The reaction scope is quite general, allowing for the synthesis of a variety of substituted benzisoxazoles thieme-connect.de. Even highly reactive arynes, such as 3,4-difluorobenzyne, can participate in these cycloadditions, albeit sometimes with lower yields thieme-connect.de.
The Davis Reaction and Related Nucleophilic Substitution Pathways
The Davis reaction provides an alternative route to the 1,2-benzisoxazole core through the reaction of a substituted nitrobenzene with an arylacetonitrile in the presence of a strong base. The proposed mechanism involves the formation of a σ-adduct, which then undergoes an intramolecular addition-elimination process to yield the benzisoxazole ring nih.gov. This reaction is particularly useful for synthesizing benzisoxazoles with specific substitution patterns that may not be readily accessible through other methods. For instance, meta- or para-nitro-(pentafluorosulfonyl)benzenes have been successfully employed in the Davis reaction to produce the corresponding SF5-containing benzisoxazoles nih.gov.
Thermal Cyclization Protocols for Benzisoxazole Synthesis
Thermal cyclization methods, although sometimes requiring harsh conditions, can also be employed for the synthesis of the 1,2-benzisoxazole nucleus. These protocols often involve the heating of suitable precursors, such as o-azidobenzoic acids, to induce ring closure. However, the thermal lability of some benzisoxazole derivatives, particularly those with electron-withdrawing substituents, can limit the applicability of this method.
Strategies for the Introduction of Fluoro and Acetic Acid Moieties
The introduction of the 6-fluoro substituent is typically achieved by starting with a commercially available fluorinated precursor, such as a fluorinated aniline or nitrobenzene. The fluorine atom is incorporated into the aromatic ring of the benzisoxazole precursor early in the synthetic sequence and is carried through the subsequent reaction steps.
The introduction of the acetic acid moiety at the 3-position of the 1,2-benzisoxazole ring is a critical step in the synthesis of the target compound. A particularly effective method for achieving this is the reaction of a 4-hydroxycoumarin with hydroxylamine in the presence of a base. This reaction, a variation of the Posner reaction, proceeds through the opening of the coumarin ring and subsequent recyclization to form the 1,2-benzisoxazole-3-acetic acid derivative. This method is advantageous as it directly installs the desired acetic acid side chain. A one-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide, a related compound, starts from 4-hydroxycoumarin and proceeds through 1,2-benzisoxazole-3-acetic acid as an intermediate, highlighting the utility of this approach google.comgoogle.com.
To synthesize 6-Fluoro-1,2-benzisoxazole-3-acetic acid, a logical approach would be to start with a 6-fluoro-4-hydroxycoumarin derivative and react it with hydroxylamine.
Advances in Environmentally Benign and Efficient Synthetic Protocols
In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods in organic chemistry. This trend has also impacted the synthesis of 1,2-benzisoxazole derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of 1,2-benzisoxazole synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating. For example, the conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles can be achieved in the presence of a catalytic amount of a basic ionic liquid under microwave irradiation, offering a simple, highly efficient, and environmentally benign protocol acgpubs.orgresearchgate.net. This method boasts short reaction times (30-60 seconds) and excellent yields (85-96%) researchgate.net.
Regio- and Stereoselective Control in Benzisoxazole Compound Preparation
The preparation of specifically substituted benzisoxazole compounds such as this compound necessitates precise control over both regioselectivity, to ensure the correct placement of the fluorine atom on the benzene (B151609) ring, and stereoselectivity, particularly when a chiral center is introduced in the acetic acid side chain.
Regioselective Control in the Formation of the 6-Fluoro-1,2-benzisoxazole Ring:
The formation of the 1,2-benzisoxazole ring often proceeds via the cyclization of an appropriately substituted aromatic precursor. A common strategy involves the intramolecular cyclization of an o-hydroxyketoxime. In the context of synthesizing 6-fluoro-1,2-benzisoxazole derivatives, the starting material would typically be a 2-hydroxy-4-fluorophenyl ketone. The regioselectivity of the cyclization is crucial to ensure the formation of the desired 6-fluoro isomer over other potential isomers, such as the 4-fluoro or 7-fluoro derivatives.
The regiochemical outcome of the cyclization is influenced by the electronic effects of the substituents on the benzene ring. The fluorine atom, being an electron-withdrawing group, can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring, thereby directing the cyclization.
For instance, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives has been reported, indicating the feasibility of forming the 6-fluoro-1,2-benzisoxazole core. nih.govnih.govnih.gov While specific studies detailing the regioselectivity of the cyclization to form this compound are not extensively documented in publicly available literature, the principles of aromatic substitution provide a predictive framework.
Table 1: Factors Influencing Regioselectivity in Benzisoxazole Ring Formation
| Factor | Influence on Regioselectivity | Expected Outcome for 6-Fluoro Isomer |
| Starting Material | The substitution pattern of the precursor dictates the possible regioisomers. | Use of a 2-hydroxy-4-fluorophenyl ketone derivative is essential. |
| Electronic Effects | The electron-withdrawing nature of the fluorine atom can influence the direction of ring closure. | The fluorine at the 4-position of the phenyl ring directs the formation of the 6-fluoro-1,2-benzisoxazole. |
| Reaction Conditions | Base or acid catalysis can affect the transition state of the cyclization, potentially altering the regiochemical outcome. | Basic conditions are commonly employed for the cyclization of o-hydroxyketoximes. |
Stereoselective Control in the Preparation of Analogues:
Stereoselectivity becomes a critical aspect when analogues of this compound with a chiral center are prepared. This is typically achieved by introducing a substituent at the α-position of the acetic acid side chain. The stereoselective synthesis of such compounds can be approached through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of a racemic mixture.
One potential strategy involves the stereoselective alkylation of an enolate derived from a 6-fluoro-1,2-benzisoxazole-3-acetate ester. The use of a chiral base or a chiral auxiliary attached to the ester or the nitrogen of an amide derivative can induce facial selectivity in the approach of the electrophile, leading to the preferential formation of one enantiomer or diastereomer.
A study on the synthesis of N-α,α-dimethylbenzyl-2-(1,2-benzisoxazol-3-yl)acetamide derivatives has shown that the α-methylene carbon can be alkylated after deprotonation with a strong base like n-butyllithium. researchgate.net This demonstrates the feasibility of introducing substituents at this position, which is a prerequisite for creating a stereocenter. While this study did not focus on stereoselectivity, it provides a foundation for designing such syntheses.
Table 2: Potential Strategies for Stereoselective Synthesis of α-Substituted this compound Analogues
| Strategy | Description | Potential Outcome |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. | High diastereomeric excess can be achieved, and the auxiliary can be subsequently removed. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a chiral product from a prochiral substrate. | High enantiomeric excess is possible with a wide range of substrates. |
| Resolution | Separation of a racemic mixture into its constituent enantiomers. | Can be achieved through classical methods with a chiral resolving agent or by chiral chromatography. |
In the absence of specific literature detailing the stereoselective synthesis of this compound analogues, the application of these well-established principles of asymmetric synthesis provides a clear pathway for the preparation of enantiomerically enriched compounds.
Derivatization Strategies and Structure Activity Relationship Sar Investigations
Design and Synthesis of Novel 6-Fluoro-1,2-benzisoxazole-3-acetic acid Derivatives
The synthesis of novel derivatives from the parent acetic acid is a cornerstone of its development. The carboxylic acid moiety provides a versatile handle for a variety of chemical transformations. A common precursor for these syntheses is 1,2-benzisoxazole-3-acetic acid, which can be prepared by reacting 4-hydroxy-coumarin with hydroxylamine (B1172632) in the presence of a base. google.com
The conversion of the carboxylic acid group into amide and ester functionalities is a fundamental derivatization strategy. Amides, in particular, are prevalent in medicinal chemistry as they can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. researchgate.net
The synthesis of amide derivatives, or 1,2-benzisoxazole-3-acetamides, can be achieved by reacting 1,2-benzisoxazole-3-acetic acid with an appropriate amine. e-journals.in For instance, N-methyl benzyl-1,2-benzisoxazole-3-acetamides have been synthesized using this approach. e-journals.in While specific examples for the 6-fluoro variant are less documented in isolation, the general synthetic route is applicable. The process typically involves activating the carboxylic acid, for example by converting it to an acid chloride, followed by condensation with an amine. A similar strategy is employed in the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, where 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole is condensed with various acid chlorides. nih.gov 1,3,4-Oxadiazoles are also considered effective bioisosteres of amides and esters. cambridgemedchemconsulting.comnih.gov
Table 1: Representative Amide and Ester Derivatives of the Benzisoxazole Scaffold This table includes examples derived from the related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) scaffold to illustrate the chemical diversity achievable through amide bond formation.
| Compound ID | Derivative Type | R Group (Attached to Amide Nitrogen) | Reference |
|---|---|---|---|
| 4(I) | Amide | Phenyl | nih.gov |
| 4(IV) | Amide | 4-Chlorophenyl | nih.gov |
| 4(V) | Amide | 4-Nitrophenyl | nih.gov |
| - | Amide | N-methyl benzyl | e-journals.in |
Sulfonamide groups are another important functional group in drug design. The synthesis of sulfonamide derivatives of 1,2-benzisoxazole (B1199462) has been explored, notably leading to anticonvulsant agents. e-journals.in A general process for preparing a salt of benzisoxazole methane (B114726) sulfonic acid involves the sulfonation of 1,2-benzisoxazole-3-acetic acid using chlorosulfonic acid. google.com This intermediate can then be converted to the corresponding sulfonamide.
Furthermore, hybrid molecules incorporating both the 6-fluoro-1,2-benzisoxazole core and a sulfonamide moiety have been synthesized and evaluated for anticancer and anti-tuberculosis activities. tandfonline.com These syntheses demonstrate the chemical feasibility of conjugating sulfonamides to the benzisoxazole framework to explore new biological activities. tandfonline.com
Table 2: Examples of Sulfonamide Conjugates of the Benzisoxazole Scaffold This table showcases sulfonamide hybrids based on the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core.
| Compound ID | Sulfonamide Moiety | Biological Activity Investigated | Reference |
|---|---|---|---|
| 2 | 4-Methylbenzenesulfonamide | Anticancer, Anti-TB | tandfonline.com |
| 3 | Naphthalene-2-sulfonamide | Anticancer, Anti-TB | tandfonline.com |
| Zonisamide | 1,2-benzisoxazole-3-methanesulfonamide | Anticonvulsant | e-journals.in |
N-alkylation and N-acylation are key reactions for derivatization, particularly when the acetic acid side chain is first modified to incorporate a nitrogen atom, for example, a piperidinyl group. The resulting 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a versatile intermediate. nih.govchemicalbook.comchemicalbook.comossila.comsigmaaldrich.com The secondary amine of the piperidine (B6355638) ring is readily acylated by reacting it with a variety of substituted aromatic or heterocyclic acid chlorides to form amide derivatives. nih.gov This approach has been used to generate extensive libraries of compounds for biological screening. nih.gov
Table 3: N-Acyl Derivatives of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
| Compound ID | Acyl Group (R-CO-) | Biological Activity Investigated | Reference |
|---|---|---|---|
| 5a | Benzoyl | Antiproliferative | nih.gov |
| 5d | 4-Fluorobenzoyl | Antiproliferative | nih.gov |
| 5k | Thiophene-2-carbonyl | Antiproliferative | nih.gov |
| 5m | Nicotinoyl | Antiproliferative | nih.gov |
Incorporating other heterocyclic rings into the structure is a well-established strategy in medicinal chemistry to access new chemical space and modulate biological activity. For derivatives of 6-fluoro-1,2-benzisoxazole, this has been achieved through several methods.
One approach involves the N-acylation of an intermediate like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with heterocyclic acid chlorides, effectively linking rings like thiophene (B33073) or pyridine (B92270) to the core structure. nih.gov Another sophisticated method utilizes "click chemistry" to introduce triazole rings. nih.gov For example, a substituted 2-(benzo[d]isoxazol-3-yl)acetic acid can be converted to an alcohol, which is then treated with propargyl bromide. The resulting terminal alkyne can undergo a cycloaddition reaction with an aryl azide (B81097) to form a 1,2,3-triazole-linked derivative. nih.gov
Table 4: Derivatives Featuring Integrated Heterocyclic Rings
| Base Scaffold | Integrated Heterocycle | Method of Integration | Reference |
|---|---|---|---|
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Thiophene | N-Acylation | nih.gov |
| 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | Pyridine | N-Acylation | nih.gov |
| 5-Chloro-6-methoxybenzo[d]isoxazole | 1,2,3-Triazole | Click Chemistry | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies on Benzisoxazole Scaffolds
SAR studies are crucial for understanding how chemical structure translates into biological function, guiding the rational design of more potent and selective compounds.
The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the benzisoxazole scaffold significantly influence the molecule's biological activity.
Fluorine at Position 6: The presence of a fluorine atom at the C-6 position is a common feature in many biologically active benzisoxazole derivatives, including the antipsychotic drug risperidone. Fluorine substitution can alter metabolic stability, lipophilicity, and binding interactions. researchgate.net
Halogenation at Position 5: Studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives showed that introducing a halogen atom at the 5-position of the benzisoxazole ring led to an increase in anticonvulsant activity, although it also increased neurotoxicity. e-journals.in
Substituents on Attached Moieties: In a series of antiproliferative 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives, the nature of the moiety attached to the piperidine nitrogen was critical. SAR studies revealed that substitution with a heterocyclic ring played a dominant role in the observed antiproliferative activity. nih.gov Specifically, compounds with furan (B31954) (5a), 4-fluorobenzoyl (5d), and thiophene (5k) substitutions showed potent activity against several cancer cell lines. nih.gov This highlights that modifications distal to the core benzisoxazole ring can have profound effects on the biological profile.
While extensive research has been conducted on derivatives of the closely related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which is a key intermediate in the synthesis of several antipsychotic drugs, specific literature detailing the derivatization of the acetic acid side chain of this compound is less prevalent. nih.govossila.com However, the carboxylic acid group presents a versatile handle for a variety of chemical modifications, primarily through the formation of amides and esters. These derivatization strategies are fundamental in medicinal chemistry to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, thereby influencing the pharmacokinetic and pharmacodynamic profile of the parent compound.
Amide Formation: The carboxylic acid can be readily converted to a wide array of amides by coupling with a diverse range of primary and secondary amines. This can be achieved using standard peptide coupling reagents. The resulting carboxamide derivatives introduce a variety of substituents that can probe the binding pocket of a biological target. For instance, the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides has been reported, highlighting the feasibility of amide bond formation in related systems. nih.gov
Esterification: Similarly, esterification with various alcohols can be employed to modify the properties of the parent acid. Ester derivatives can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid, or they can possess intrinsic biological activity.
The structure-activity relationship (SAR) for derivatives of this compound would be highly dependent on the nature of the R group in the resulting amides or esters. Key aspects of SAR studies would involve investigating the impact of:
Size and Lipophilicity: The size and oil/water partition coefficient of the substituent can significantly affect target binding and cell permeability.
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors in the R group can lead to specific interactions with the biological target, enhancing affinity and selectivity.
A hypothetical SAR study could explore a matrix of derivatives to identify optimal substituents for a desired biological activity.
| Derivative Type | R Group Variation | Potential Impact on Activity |
| Amides | Alkyl, Aryl, Heteroaryl | Modulates lipophilicity and steric interactions. |
| Substituted Phenyl Rings | Probes for specific electronic and steric interactions. | |
| Amino Acid Conjugates | May enhance transport and introduce chiral centers. | |
| Esters | Simple Alkyl Esters | Can act as prodrugs, improving bioavailability. |
| Phenyl Esters | Introduces aromatic interactions. |
The Influence of the Fluoro Group on SAR Trends
The presence of a fluorine atom at the 6-position of the benzisoxazole ring is a critical design element that significantly influences the molecule's properties and its interactions with biological targets. The unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to several advantageous effects in drug design. nih.gov
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the half-life and bioavailability of the compound. bohrium.com
Enhanced Binding Affinity: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which in turn can influence the strength of interactions with a biological target. bohrium.com Fluorine can also participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's binding site.
Modulation of Lipophilicity: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes. This effect is often position-dependent and can be strategically used to optimize the pharmacokinetic profile of a drug candidate. nih.gov
Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule. bohrium.com This conformational restriction can pre-organize the molecule into a bioactive conformation, leading to enhanced potency.
In the context of this compound derivatives, the 6-fluoro substituent is expected to have a profound impact on SAR trends. For example, it can influence the pKa of the carboxylic acid or the basicity of any nitrogen atoms in the derivatized side chain. Furthermore, the fluoro group can engage in specific interactions with the target protein, a feature that would be absent in the non-fluorinated analogue. Studies on other fluorinated benzazoles have shown that the introduction of fluorine can significantly enhance biological activities such as antibacterial and anticancer effects. nih.gov
Conformational Analysis and its Correlation with Activity
The three-dimensional shape of a molecule is paramount to its biological activity, as it dictates how well the molecule can fit into the binding site of its biological target. A detailed conformational analysis of this compound and its derivatives is crucial for understanding their SAR and for guiding the design of more potent compounds.
Computational modeling techniques, such as molecular mechanics and quantum mechanics, can be employed to predict the low-energy conformations of these molecules. For instance, a conformational analysis of 2,6-difluorobenzamide (B103285) derivatives has shown that the presence of fluorine atoms can induce non-planarity between the carboxamide group and the aromatic ring, which was found to be crucial for their biological activity. mdpi.com A similar effect might be observed in amide derivatives of this compound, where the 6-fluoro substituent could influence the orientation of the carboxamide group relative to the benzisoxazole ring.
The correlation between conformation and activity would be established by comparing the preferred conformations of active and inactive derivatives. It is hypothesized that active compounds share a common "bioactive conformation" that is complementary to the target's binding site. Understanding this bioactive conformation would be a significant step in the rational design of new derivatives with improved biological profiles.
Computational and Theoretical Investigations of 6 Fluoro 1,2 Benzisoxazole 3 Acetic Acid and Its Analogues
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It has become a standard tool in the study of benzisoxazole derivatives and other heterocyclic compounds for predicting a wide range of molecular properties. researchgate.nettandfonline.comresearchgate.net DFT calculations allow for the determination of optimized molecular geometries, electronic properties, and reactivity descriptors, offering deep insights that are complementary to experimental data. researchgate.netresearchgate.net
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometric optimization. This process calculates the total energy of a given molecular arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum energy. For 6-Fluoro-1,2-benzisoxazole-3-acetic acid, this involves finding the most stable arrangement of the benzisoxazole ring relative to the acetic acid side chain.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can accurately predict these parameters. researchgate.net The optimized geometry represents the most probable structure of the molecule in the gas phase and serves as the foundation for all further computational analyses, including the calculation of vibrational frequencies to confirm that the structure is a true energy minimum. nih.gov This analysis is crucial for understanding how the molecule will be shaped and how it might fit into the active site of a biological target.
DFT is extensively used to explore the electronic properties of molecules by analyzing their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical characteristics. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the behavior of this compound and its analogues. These parameters provide a quantitative measure of the molecule's reactivity and stability. nih.gov
Table 1: Global Reactivity Descriptors Derived from DFT
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating reactivity. |
| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
This table outlines key quantum chemical parameters calculated from HOMO and LUMO energies to predict molecular reactivity. nih.gov
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a molecule will interact with other molecules, including receptor sites in proteins. researchgate.netresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. scispace.comumpr.ac.id This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of their interaction. scispace.com For analogues of this compound, docking studies have been crucial in identifying potential therapeutic targets and clarifying binding mechanisms. tandfonline.comresearchgate.netnih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The ligand, such as a derivative of 6-fluoro-3-(piperidin-4-yl)benzisoxazole, is then placed into the protein's active site. tandfonline.comnih.gov Docking algorithms sample a large number of possible conformations and orientations of the ligand, calculating the binding affinity (or docking score) for each pose. The results are ranked to identify the most likely binding mode.
Key findings from molecular docking studies on benzisoxazole analogues include:
Binding Affinity: The docking score, typically expressed in kcal/mol, estimates the free energy of binding. More negative values indicate a stronger, more stable interaction. For instance, studies on 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids showed binding affinities ranging from -8.7 to -10.3 kcal/mol against the CDK8 protein, a target in cancer therapy. tandfonline.com
Interaction Analysis: Docking reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site. nih.govnih.gov In one study, the antiviral activity of 3-(1-chloropiperidin-4-yl)-6-fluoro benzisoxazole was explained by its binding to polar amino acids within the envelope proteins of a virus. nih.gov
These simulations are often complemented by molecular dynamics (MD) simulations, which study the physical movements of the atoms and molecules in the complex over time, providing insights into its stability and dynamic behavior. nih.govnih.govscielo.br
Table 2: Example of Molecular Docking Results for a Benzisoxazole Analogue
| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Compound 7 | CDK8 (6T41) | -10.3 | Asp173, Val157 | Hydrogen Bond |
| Compound 8 | CDK8 (6T41) | -9.5 | Lys52, Tyr99 | Hydrogen Bond, Pi-Alkyl |
| Compound 3 | CDK8 (6T41) | -9.1 | Glu104, Ile32 | Hydrogen Bond, Hydrophobic |
| 5-Fluorouracil (Std.) | CDK8 (6T41) | -5.0 | Asp173 | Hydrogen Bond |
This table presents hypothetical docking data for 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids against the CDK8 protein, based on findings from related studies. tandfonline.com
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgmdpi.com It partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the complete crystal. mdpi.com This technique provides a unique graphical representation of how a molecule interacts with its neighbors.
The analysis generates several key outputs:
dnorm Surface: This surface is mapped with a color scale to indicate intermolecular contacts. Red spots highlight contacts shorter than the van der Waals radii (indicating strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals distance, and blue areas show longer contacts. scirp.org
For benzisoxazole and related heterocyclic structures, Hirshfeld analysis reveals the dominant forces governing their solid-state architecture. nih.gov Analysis of a benzoxazole (B165842) derivative showed that H···H (39.3%), C···H (18.0%), and O···H (15.6%) interactions were the most significant contributors to crystal packing. nih.gov This information is vital for understanding polymorphism, solubility, and other material properties.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) (Benzoxazole Derivative nih.gov) | Contribution (%) (Benzimidazole Derivative nih.gov) | Contribution (%) (Benzimidazole Derivative nih.gov) |
| H···H | 39.3% | 62.0% | 47.5% |
| C···H/H···C | 18.0% | 16.1% | 27.6% |
| O···H/H···O | 15.6% | 7.5% | 12.4% |
| S···H/H···S | 10.2% | - | - |
| N···H/H···N | - | 13.7% | 6.1% |
| C···C (π-π) | - | - | 4.6% |
This table compares the relative contributions of different intermolecular interactions to the crystal packing of various heterocyclic compounds, as determined by Hirshfeld surface analysis. Data is sourced from studies on related structures to illustrate the typical output of this analysis. nih.govnih.govnih.gov
Advanced Quantum Chemical Calculations in Benzisoxazole Research
Beyond the core methods of DFT and molecular docking, a suite of advanced quantum chemical calculations is employed to build a more complete picture of the behavior of benzisoxazole derivatives. researchgate.net These methods often involve higher levels of theory or combine quantum mechanics with classical mechanics (QM/MM) to study complex systems.
Time-Dependent DFT (TD-DFT): This method is used to study the excited states of molecules and to predict their electronic absorption spectra (UV-Vis), providing insights into their photophysical properties.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to characterize the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. It can differentiate between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions.
QM/MM Docking: For very large systems or when high accuracy is needed for the ligand and its immediate environment, QM/MM methods can be used. scispace.com In this approach, the ligand and the active site residues are treated with quantum mechanics, while the rest of the protein is treated with computationally less expensive molecular mechanics, providing a balance of accuracy and efficiency. scispace.com
Molecular Dynamics (MD) and Free Energy Calculations: As a follow-up to docking, MD simulations provide a dynamic view of the ligand-receptor complex. scielo.br These simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which often provide a more accurate prediction of binding affinity than docking scores alone.
These advanced computational tools, used in concert, are indispensable in modern medicinal chemistry for the rational design and optimization of benzisoxazole-based drug candidates. researchgate.netnih.gov
Advanced Analytical Techniques for Comprehensive Characterization
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular architecture of 6-Fluoro-1,2-benzisoxazole-3-acetic acid. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal intricate details about their atomic composition and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons on the benzisoxazole ring system exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons and the fluorine atom. The methylene (B1212753) protons of the acetic acid side chain typically appear as a singlet, while the acidic proton of the carboxyl group is often observed as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show distinct peaks for the carboxyl carbon, the methylene carbon, and the carbons of the benzisoxazole ring. The positions of the carbon signals are indicative of their hybridization and the nature of the atoms they are bonded to. The carbon atoms in the fluoro-substituted benzene (B151609) ring will show coupling with the fluorine atom (C-F coupling), which can be a useful diagnostic tool.
Interactive Data Table: Representative NMR Data for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity/Coupling Constants (J, Hz) |
| -COOH | ~12.5 | ~170 | br s |
| -CH₂- | ~3.9 | ~30 | s |
| H-4 | ~7.9 | ~115 (d, JC-F ≈ 25 Hz) | dd, J ≈ 9.0, 2.5 Hz |
| H-5 | ~7.4 | ~122 (d, JC-F ≈ 10 Hz) | ddd, J ≈ 9.0, 9.0, 2.5 Hz |
| H-7 | ~7.8 | ~98 (d, JC-F ≈ 28 Hz) | dd, J ≈ 9.0, 4.5 Hz |
| C-3 | - | ~158 | - |
| C-3a | - | ~112 | - |
| C-6 | - | ~164 (d, JC-F ≈ 250 Hz) | - |
| C-7a | - | ~162 | - |
Note: The chemical shifts and coupling constants are representative and may vary slightly depending on the experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. A sharp and intense peak around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The C=N stretching of the isoxazole (B147169) ring and the C-F stretching vibrations are also expected to be present in the fingerprint region of the spectrum.
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1750 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Isoxazole Ring | C=N Stretch | 1600 - 1650 |
| Methylene Group | C-H Stretch | 2850 - 2960 |
| Fluoroaromatic | C-F Stretch | 1100 - 1250 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion. The high-resolution mass spectrum will provide the exact mass of the molecule, which can be used to confirm its elemental composition.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further corroborate the proposed structure. Common fragmentation pathways for this molecule may include the loss of the carboxylic acid group (-COOH), the cleavage of the acetic acid side chain, and the opening of the isoxazole ring.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 196.035 | Protonated molecular ion |
| [M-H]⁻ | 194.019 | De-protonated molecular ion |
| [M-COOH]⁺ | 151.041 | Loss of the carboxylic acid group |
| [M-CH₂COOH]⁺ | 137.025 | Loss of the acetic acid moiety |
Chromatographic Techniques for Separation, Identification, and Purity Assessment
Chromatographic methods are essential for separating this compound from any impurities, starting materials, or by-products, as well as for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. A reversed-phase HPLC method is typically employed, using a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, often with a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol), allows for the efficient separation of the target compound from impurities with different polarities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Interactive Data Table: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Dependent on the exact conditions, typically in the range of 5-15 minutes |
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is particularly valuable for the identification of unknown impurities and for the trace-level quantification of the target compound. The LC part separates the components of the mixture, which are then introduced into the mass spectrometer. The MS provides molecular weight information for each separated component, allowing for the confident identification of the main compound and any related substances. LC/MS is a critical tool in method development, impurity profiling, and stability studies of this compound. The conditions for the liquid chromatography part are often similar to those used in HPLC analysis.
Single-Crystal X-Ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This powerful technique involves directing X-rays onto a high-quality single crystal of the compound. The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, is meticulously analyzed to calculate the positions of individual atoms, as well as the bond lengths and angles between them.
The data generated from single-crystal X-ray diffraction provides an absolute confirmation of the molecular structure, leaving no ambiguity regarding the connectivity of atoms or the stereochemistry of the molecule. It is the gold standard for structural elucidation.
As of the current literature, a solved crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. The generation of such data would require the successful growth of a single crystal of suitable quality, a process that is often empirical and challenging. Were such a crystal to be analyzed, the resulting data would provide definitive proof of the benzisoxazole ring system, the substitution pattern, and the conformation of the acetic acid side chain in the solid state.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone analytical technique used to determine the mass percentage of the constituent elements within a sample. researchgate.net For organic compounds, this most commonly involves combustion analysis, where a small, precisely weighed sample of the material is burned in an excess of oxygen. researchgate.net The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are collected and measured, allowing for the calculation of the carbon, hydrogen, and nitrogen content of the original sample. researchgate.net
This experimental data is then compared against the theoretical elemental composition calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a critical verification of the sample's purity and empirical formula. ucalgary.ca
For this compound, with the molecular formula C₉H₆FNO₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. This provides a benchmark for analytical verification of synthesized batches.
Theoretical Elemental Composition of this compound Molecular Formula: C₉H₆FNO₃ Molecular Weight: 209.15 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
| Carbon | C | 12.011 | 51.69% |
| Hydrogen | H | 1.008 | 2.89% |
| Fluorine | F | 18.998 | 9.08% |
| Nitrogen | N | 14.007 | 6.70% |
| Oxygen | O | 15.999 | 22.94% |
| Total | 100.00% |
Note: The data in this table is calculated based on the molecular formula and has not been generated from experimental results.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique used to separate components of a mixture, assess compound purity, and monitor the progress of a chemical reaction. pnrjournal.com The principle relies on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the solvent system or eluent). pnrjournal.com
In the synthesis of this compound, for instance from 7-fluoro-4-hydroxycoumarin and hydroxylamine (B1172632), TLC would be used to track the reaction's progress over time. ambeed.com Small aliquots of the reaction mixture would be spotted onto a TLC plate alongside the starting material. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot, representing the product, will appear and intensify. The separation is visualized under UV light or by using a chemical stain.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. The polarity of the compound and the solvent system determines the Rf value; more polar compounds generally have lower Rf values on silica gel plates. Given the acidic nature of the carboxylic acid group in this compound, the mobile phase often includes a small amount of an acid like acetic acid to ensure sharp, well-defined spots by suppressing the ionization of the analyte.
The selection of an appropriate solvent system is determined empirically. Below are examples of solvent systems commonly used for separating polar, acidic organic compounds.
Representative TLC Solvent Systems for Acidic Aromatic Compounds
| Solvent System (by volume) | Ratio | Polarity | Typical Application Notes |
| Hexane : Ethyl Acetate | 3 : 1 | Low-Medium | Good starting point for many organic compounds. |
| Dichloromethane : Methanol | 95 : 5 | Medium | Increases polarity to elute more polar compounds. |
| Ethyl Acetate | 100% | Medium-High | A versatile single solvent for moderately polar molecules. |
| Ethyl Acetate : Acetic Acid | 99 : 1 | Medium-High (Acidic) | The acid additive improves the spot shape for carboxylic acids. |
| Chloroform : Methanol : Acetic Acid | 90 : 8 : 2 | High (Acidic) | A more polar system for compounds that do not move in less polar eluents. |
Note: The optimal solvent system and resulting Rf value for this compound would need to be determined experimentally.
Pharmacological and Biological Research Applications of Benzisoxazoles As a Class Excluding Clinical Outcomes
The Benzisoxazole Scaffold as a Key Motif in Drug Discovery Research
The benzisoxazole template is a fundamental building block in the creation of novel therapeutic agents. researchgate.net Its value lies in its ability to serve as a versatile scaffold, allowing for the synthesis of a large number of derivatives with varied pharmacological profiles. nih.govrsc.org Researchers have successfully explored this scaffold to develop potent and selective ligands for numerous biological targets. researchgate.net The inherent properties of the benzisoxazole nucleus, often enhanced by the strategic placement of substituents, have led to its incorporation into compounds investigated for a wide spectrum of activities, including antimicrobial, anti-inflammatory, and antipsychotic effects. nih.govresearchgate.nettaylorandfrancis.com The continuous emergence of highly active compounds containing this motif solidifies its potential as a critical component in the future of drug discovery. rsc.orgresearchgate.netresearchgate.nettechnion.ac.il
Investigations into Neurotransmitter System Modulation
The benzisoxazole framework has been a focal point of research into the modulation of neurotransmitter systems, with significant findings in the realms of acetylcholinesterase inhibition and receptor antagonism for key neurotransmitters like dopamine (B1211576) and serotonin (B10506).
Acetylcholinesterase Enzyme Inhibition Studies
A notable area of investigation for benzisoxazole derivatives has been their potential to inhibit the acetylcholinesterase (AChE) enzyme, a key target in the palliative treatment of Alzheimer's disease. nih.govnih.gov Researchers have synthesized series of benzisoxazole analogs and evaluated their in vitro inhibitory activity against AChE from various sources, including electric eel, human serum, and rat brain. nih.gov
In one such study, a series of N-benzylpiperidine benzisoxazoles were developed and demonstrated potent and selective inhibition of AChE. nih.gov The benzisoxazole heterocycle was identified as a suitable bioisosteric replacement for the benzoyl group found in other N-benzylpiperidine inhibitors. nih.gov Certain derivatives from this series exhibited impressive in vitro inhibition with IC50 values in the nanomolar range. nih.gov For instance, N-acetyl and morpholino derivatives showed outstanding selectivity for acetylcholinesterase over butyrylcholinesterase. nih.gov
Another study synthesized new benzisoxazole analogs and screened them for their in vitro inhibitory activity against AChE from different species. nih.gov Specific compounds from this series demonstrated strong inhibition against AChE from electric eel, human serum, and rat brain homogenate. nih.gov The structure-activity relationship studies highlighted the influence of the basicity of different substituted heterocyclic ring systems at the C-3 position of the 1,2-benzisoxazole (B1199462) derivatives. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibition by Benzisoxazole Derivatives
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| N-benzylpiperidine benzisoxazoles | Acetylcholinesterase (AChE) | Potent and selective inhibitors with IC50 values ranging from 0.8-14 nM. N-acetyl and morpholino derivatives showed high selectivity. | nih.gov |
| Substituted 1,2-benzisoxazoles | AChE from electric eel, human serum, and rat brain | Strong inhibition observed, with IC50 values in the low micromolar range for lead compounds. Basicity of the C-3 substituent was found to be important for activity. | nih.gov |
Research on Dopamine D2 and Serotonin 5-HT2 Receptor Antagonism Mechanisms
The benzisoxazole scaffold is a well-established pharmacophore in the development of atypical antipsychotic agents that target dopamine D2 and serotonin 5-HT2A receptors. taylorandfrancis.comnih.govnih.gov Research has focused on synthesizing benzisoxazole derivatives and evaluating their binding affinities for these receptors to understand their mechanism of action. nih.gov
One study reported on new amide derivatives of benzisoxazole designed as multi-target antipsychotic agents. A lead compound from this series demonstrated high affinity for both dopaminergic and serotonergic (5-HT1A and 5-HT2A) receptors. nih.gov This balanced receptor profile is a key characteristic of atypical antipsychotics. Further investigations into the structure-activity relationships of benzisoxazole derivatives have explored the impact of various substituents on receptor affinity. For example, the introduction of a chlorine atom at the 6-position of the benzisoxazole ring was found to influence dopamine D3 receptor affinity. taylorandfrancis.com
The ability of the benzisoxazole core to be incorporated into molecules that effectively antagonize both D2 and 5-HT2A receptors highlights its importance in the design of treatments for schizophrenia and other psychotic disorders. nih.govtaylorandfrancis.comnih.gov
Exploration of Anti-proliferative and Anti-cancer Activities
The anti-proliferative and anti-cancer potential of benzisoxazole derivatives has been a significant area of research, with numerous studies investigating their effects on various cancer cell lines and exploring the underlying mechanisms of action. nih.govnih.govresearchgate.net
In Vitro Studies Using Various Carcinoma and Normal Cell Lines
A number of novel benzisoxazole derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines. nih.govnih.govnih.gov These studies often include testing against normal cell lines to assess selectivity.
For instance, one study synthesized a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives and tested their anti-proliferative effects against HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells, as well as viable human skin fibroblast cells. nih.govnih.gov The results indicated that the substitution at the N-terminal of the piperidinyl moiety played a crucial role in the anti-proliferative activity. nih.gov
Another study focused on benzisoxazole-substituted-allyl derivatives, which were identified as promising agents against HT-29 human colon cancer cells. nih.gov Furthermore, research on benzopyran-4-one-isoxazole hybrid compounds revealed significant anti-proliferative activities against a panel of six cancer cell lines, while showing minimal cytotoxicity to normal cell lines. mdpi.com Specifically, certain compounds displayed potent growth inhibitory activity against various cancer cell lines with IC50 values in the low micromolar range, while their IC50 values against normal cells were significantly higher, indicating a degree of selectivity. mdpi.com
In a study focused on triple-negative breast cancer, a series of novel benzisoxazole derivatives were synthesized and screened. nih.govbohrium.com One particular compound, 3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)- 4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d] isoxazole (B147169), emerged as a promising candidate with a notable IC50 value and significant cell death induction in MDA-MB-231 cells. nih.govbohrium.com
Table 2: In Vitro Anti-proliferative Activity of Benzisoxazole Derivatives
| Compound Series | Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives | HeLa, HT-29, MCF-7, HepG-2, human skin fibroblasts | Substitution at the N-terminal of the piperidinyl group was critical for activity. Certain derivatives showed potent anti-proliferative effects. | nih.govnih.gov |
| Benzisoxazole-substituted-allyl derivatives | HT-29 human colon cancer cells | Identified as promising hits against this cell line. | nih.gov |
| Benzopyran-4-one-isoxazole hybrids | Six cancer cell lines and two normal cell lines | Displayed significant and selective anti-proliferative activity against cancer cells with IC50 values in the low micromolar range. | mdpi.com |
| Novel Benzisoxazole derivatives | MDA-MB-231 (Triple Negative Breast Cancer) | A lead compound showed a promising IC50 value and induced significant cell death. | nih.govbohrium.com |
| Amide substituted benzisoxazole derivatives | HeLa, HT-29, MCF-7, HepG-2, human skin fibroblast cells | Showed varying levels of cell growth inhibition. The basicity of morpholine (B109124) and pyrrolidine (B122466) rings, and the presence of an electron-withdrawing difluorophenyl ring were suggested to influence activity. | nih.gov |
Mechanistic Insights into Antiproliferative Actions
Research into the anti-proliferative effects of benzisoxazole derivatives has also shed light on their potential mechanisms of action. Inducing apoptosis, or programmed cell death, is a key strategy in cancer chemotherapy. mdpi.com
In the study of benzopyran-4-one-isoxazole hybrid compounds, a promising compound was found to induce apoptosis in MDA-MB-231 cells. mdpi.com This suggests that the anti-proliferative action of this class of compounds is, at least in part, mediated by the initiation of the apoptotic cascade. mdpi.com
Another investigation involving a novel benzisoxazole derivative in triple-negative breast cancer models indicated that its anti-tumor activity was due to the inhibition of neovascularization (angiogenesis) and the induction of apoptosis. nih.govbohrium.com This compound was also found to inhibit the proliferation and cell migration induced by the Metastasis-Associated protein (MTA1), which is known to have a significant role in angiogenesis. nih.govbohrium.com
Furthermore, some benzoxazole (B165842) derivatives have been shown to exert their anticancer effects by targeting various enzymes and proteins involved in cancer cell proliferation and survival, such as DNA topoisomerases, protein kinases, and histone deacetylases. researchgate.net While this research is on the broader class of benzazoles, it provides a relevant context for the potential mechanisms of benzisoxazole compounds.
Studies on Antimicrobial and Antifungal Efficacy
The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research, and benzisoxazole derivatives have demonstrated significant potential. nih.gov Studies have shown that these compounds can inhibit the growth of a wide range of pathogenic bacteria and fungi.
A variety of benzisoxazole derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. For instance, a series of novel methylene-bridged benzisoxazolyl imidazothiadiazole derivatives showed excellent activity against Bacillus subtilis and Escherichia coli. nih.gov Similarly, certain piperidine-conjugated benzisoxazole derivatives exhibited good to moderate activity against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi, as well as the Gram-positive Bacillus subtilis. researchgate.net In one study, a naturally occurring 1,2-benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, showed potent activity against multi-drug resistant Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml. uri.edunih.gov The antibacterial mechanism for this compound is thought to involve the inhibition of enzymes in the 4-hydroxybenzoate (B8730719) metabolic pathway. uri.edu
In the realm of antifungal research, benzisoxazole derivatives have also shown promise. Conjugates of benzisoxazole with tricosamers demonstrated extraordinary activity against several fungal species, proving to be approximately five times more potent than the reference drug used in the study. nih.gov Another study evaluated 13 benzoxazole and benzothiazole (B30560) derivatives, finding that one benzoxazole compound, in particular, had strong action against Candida krusei (MIC of 15.6 µg/mL) and also showed activity against C. albicans and C. tropicalis. nih.gov The mechanism for its effect on C. albicans appears to involve the plasma membrane. nih.gov The selective activity of some isoxazole-based compounds against Candida species, without harming beneficial microbiota like Lactobacillus, highlights their potential for targeted therapy. mdpi.com
Table 1: Selected Studies on Antimicrobial and Antifungal Activity of Benzisoxazole Derivatives
| Derivative Class | Target Organisms | Key Findings | Reference(s) |
|---|---|---|---|
| Methylene-bridged benzisoxazolyl imidazothiadiazoles | Bacillus subtilis, Escherichia coli | Showed excellent antimicrobial activity. | nih.gov |
| Piperidine (B6355638) conjugated benzisoxazoles | E. coli, K. pneumoniae, S. typhi, B. subtilis | Exhibited good to moderate antibacterial activity. | researchgate.net |
| 3,6-Dihydroxy-1,2-benzisoxazole | Multi-drug resistant Acinetobacter baumannii | Demonstrated potent antibiotic activity with MICs as low as 6.25 μg/ml. | uri.edunih.gov |
| Benzisoxazole-tricosamer conjugates | Various fungal species | Found to be five times more potent than the reference drug. | nih.gov |
| Benzoxazole derivative (Compound 1) | Candida krusei, C. albicans, C. tropicalis | Strong antimicrobial action against C. krusei (MIC 15.6 µg/mL). | nih.gov |
Research into Anti-inflammatory and Analgesic Mechanisms
Benzisoxazole derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic agents, often targeting key enzymes in the inflammatory cascade. nih.govresearchgate.net A significant body of research points towards the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, as a primary mechanism. nih.gov The therapeutic anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to COX-2 inhibition, while the undesirable side effects, such as gastrointestinal issues, are linked to COX-1 inhibition. nih.gov
Several studies have synthesized and evaluated benzisoxazole derivatives that show potent anti-inflammatory activity. researchgate.net For example, compounds bearing electron-withdrawing groups, such as a nitro group, have demonstrated good anti-inflammatory activity. nih.gov In vivo studies using models like carrageenan-induced paw edema in mice have confirmed the anti-inflammatory effects of newly synthesized benzoxazole derivatives. nih.gov Molecular docking studies have further supported these findings, showing that certain 2-substituted benzoxazole derivatives have a significant binding potential within the active site of the COX-2 protein, suggesting their promise as selective COX-2 inhibitors. nih.gov
The analgesic effects of benzisoxazole derivatives have also been demonstrated in various preclinical models. nih.govmdpi.com In the acetic acid-induced writhing test in mice, a standard model for assessing peripheral analgesic activity, some benzoxazole derivatives were found to be more potent than the reference drug diclofenac (B195802) sodium. nih.govnih.gov The formalin-induced nociception model, which evaluates both central and peripheral analgesic effects, has also been used. mdpi.com One study on novel 2-pyrrolidinone (B116388) linked benzoxazole derivatives found that the most potent compounds were selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system, which plays a role in pain modulation. mdpi.com This suggests that not all analgesic effects of this class are mediated through COX inhibition.
Table 2: Selected Studies on Anti-inflammatory and Analgesic Activity of Benzisoxazole Derivatives
| Derivative Class | Test Model | Proposed Mechanism | Key Findings | Reference(s) |
|---|---|---|---|---|
| Benzisoxazoles with nitro groups | General anti-inflammatory assays | Not specified | Exhibited good anti-inflammatory activity. | nih.gov |
| 2-Substituted benzoxazoles | Carrageenan-induced paw edema, Molecular docking | Selective COX-2 inhibition | Potent anti-inflammatory activity and significant binding to COX-2. | nih.gov |
| 2-Mercaptobenzoxazole derivatives | Acetic acid-induced writhing, Formaldehyde-induced paw edema | Not specified | Some compounds were more potent analgesics than diclofenac sodium. | nih.gov |
| 2-Pyrrolidinone linked benzoxazoles | Formalin-induced nociception, MAGL inhibition assay | Monoacylglycerol lipase (MAGL) inhibition | Potent, selective MAGL inhibitors with significant analgesic activity. | mdpi.com |
Other Investigated Biological Activities (e.g., Antidiabetic, Anti-glycation, Antithrombotic Potential)
Beyond the applications previously discussed, the benzisoxazole scaffold has been explored for a range of other therapeutic possibilities, including the management of diabetes, prevention of glycation-related damage, and antithrombotic therapy.
Antidiabetic Potential: Several benzisoxazole derivatives have been identified as potential antidiabetic agents. nih.gov A key molecular target in this area is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that regulates fatty acid storage and glucose metabolism. indexcopernicus.com A series of novel benzisoxazole-containing thiazolidinediones were designed and evaluated as PPAR-γ agonists, with molecular docking studies confirming their interaction with the receptor. indexcopernicus.com Other benzimidazole (B57391) derivatives, a closely related class, have shown antidiabetic effects through the activation of Adenosine 5‘-monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov
Anti-glycation Research: Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation End-products (AGEs). nih.govgoogle.com The accumulation of AGEs is implicated in diabetic complications, aging, and other chronic diseases. Benzisoxazole derivatives have been noted for their potential as anti-glycation agents. nih.gov Research into related heterocyclic compounds like 4-thiazolidinones has shown they can potently inhibit the formation of AGEs, suggesting a promising avenue for mitigating glycation-induced cellular damage. nih.gov
Antithrombotic Potential: The potential of benzisoxazole derivatives as antithrombotic agents has also been investigated. researchgate.net In studies using thrombosis models in mice, new benzimidazole derivatives have demonstrated significant antithrombotic activity, in some cases surpassing that of acetylsalicylic acid. nih.gov Histological analysis confirmed that these compounds could significantly reduce the size of thrombi in the lungs of test animals. nih.gov
Table 3: Investigated Biological Activities of Benzisoxazole and Related Derivatives
| Activity | Target/Mechanism | Derivative Class | Key Findings | Reference(s) |
|---|---|---|---|---|
| Antidiabetic | PPAR-γ Agonism | Benzisoxazole containing thiazolidinediones | Designed compounds showed potent PPAR-γ agonist activity in docking and in vivo studies. | indexcopernicus.com |
| Antidiabetic | AMPK Activation | Benzimidazoles | Albendazole and lansoprazole (B1674482) showed potential antidiabetic effects in rats. | nih.gov |
| Anti-glycation | Inhibition of AGEs formation | General Benzisoxazoles | Noted as a potential activity for the class. | nih.gov |
| Antithrombotic | Not specified | Benzimidazole derivatives | RU-891 showed antithrombotic activity 3-fold greater than acetylsalicylic acid in a mouse model. | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Fluoro-1,2-benzisoxazole-3-acetic acid, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors, such as 2-fluorobenzoic acid derivatives, followed by acetic acid side-chain incorporation. A key challenge is controlling regioselectivity during the benzisoxazole ring formation. Purification often requires column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to separate byproducts arising from incomplete fluorination or side reactions. LC-MS/MS is recommended for tracking intermediates and verifying purity .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : NMR is essential for confirming fluorine substitution patterns, while NMR identifies acetic acid proton environments.
- X-ray crystallography : Used to resolve ambiguities in ring conformation and hydrogen bonding, as demonstrated in analogous benzisothiazolone derivatives .
- FT-IR : Validates carbonyl (C=O) and aromatic C-F stretches (~1680 cm and 1220 cm, respectively) .
Q. How does the fluorination at the 6-position influence the compound’s solubility and stability under experimental conditions?
- Methodological Answer : Fluorination increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Stability studies (via HPLC at varying pH/temperature) show degradation at >60°C or under strong basic conditions, likely due to acetic acid deprotonation or ring-opening. Use buffered solutions (pH 4–6) for long-term storage .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Dose-response normalization : Account for differences in cell line metabolic rates or assay detection limits.
- Metabolite profiling : Use LC-MS/MS to identify active metabolites or degradation products that may explain variability .
- Structural analogs : Compare activity with non-fluorinated or 4-fluoro analogs to isolate fluorine-specific effects, as seen in related benzoxazole studies .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. The electron-withdrawing fluorine and acetic acid groups polarize the benzisoxazole ring, making the 3-position electrophilic.
- MD simulations : Assess solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .
Q. What experimental approaches validate the role of the acetic acid moiety in target binding, as opposed to the fluorinated benzisoxazole core?
- Methodological Answer :
- Proteolytic stability assays : Compare binding affinity of the parent compound with its methyl ester derivative (blocking the carboxylic acid group).
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes upon binding to distinguish contributions from hydrogen bonding (acetic acid) vs. hydrophobic interactions (fluorinated ring) .
Q. How do fluorinated byproducts form during synthesis, and what analytical protocols ensure their removal?
- Methodological Answer :
- Byproduct identification : Common impurities include 6-fluoro-1,2-benzisoxazole (lacking the acetic acid group) and di-fluorinated isomers. Use high-resolution mass spectrometry (HRMS) and - heteronuclear correlation NMR for detection.
- Purification : Preparative HPLC with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) achieves >99% purity .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial activity: How to reconcile discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma/tissue concentrations in vivo to assess bioavailability limitations.
- Resistance gene screening : Use RNA-seq to identify upregulated efflux pumps or metabolic bypass pathways in resistant strains.
- Synergy studies : Test combinations with permeabilizing agents (e.g., EDTA) to enhance intracellular delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
